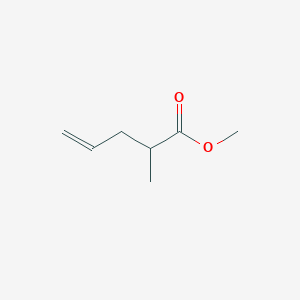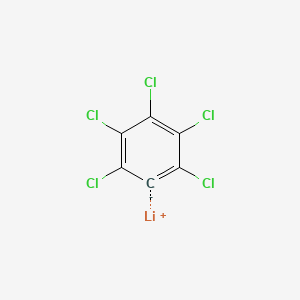
lithium;1,2,3,4,5-pentachlorobenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is a chemical compound that consists of a benzene ring substituted with five chlorine atoms and a lithium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of 1,2,3,4,5-pentachlorobenzene with a lithium reagent. One common method is to react 1,2,3,4,5-pentachlorobenzene with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated benzene derivatives. Substitution reactions can result in a variety of functionalized benzene compounds.
Aplicaciones Científicas De Investigación
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in studies related to the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which lithium;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorobenzene: A closely related compound with similar chemical properties but without the lithium ion.
Hexachlorobenzene: Another chlorinated benzene derivative with six chlorine atoms.
Tetrachlorobenzene: A compound with four chlorine atoms on the benzene ring.
Uniqueness
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the lithium ion, which imparts distinct chemical reactivity and potential applications compared to other chlorinated benzene derivatives. The lithium ion can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
6782-80-5 |
|---|---|
Fórmula molecular |
C6Cl5Li |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
lithium;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Li/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
Clave InChI |
STFJPNWSAHTQCV-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


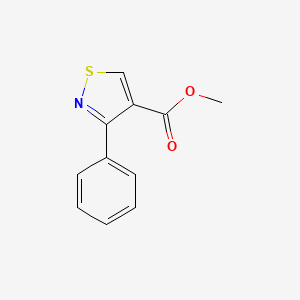
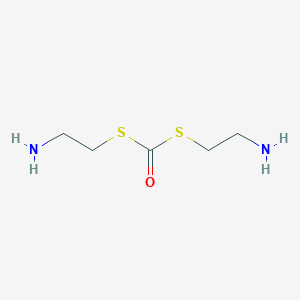
phosphanium chloride](/img/structure/B14716299.png)

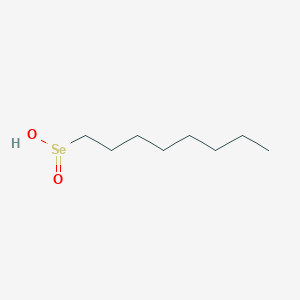
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
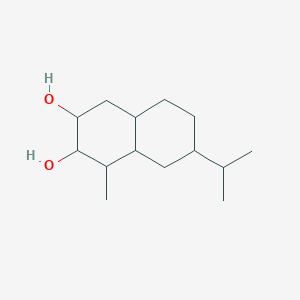
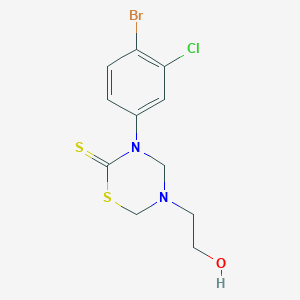
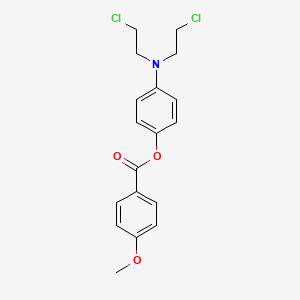
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
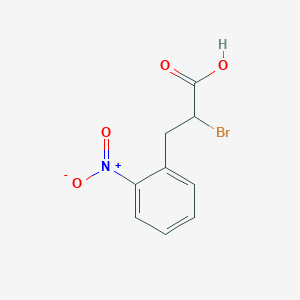
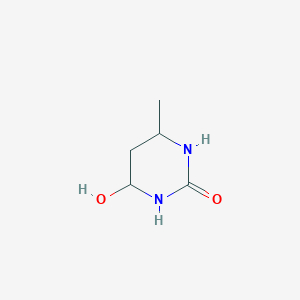
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
